molecular formula C21H14Cl2N2O2 B3010044 (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-38-3

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3010044
CAS No.: 341964-38-3
M. Wt: 397.26
InChI Key: ZOCQYEWRDLKSLZ-HIXSDJFHSA-N
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Description

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the dichlorophenyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets in biological systems. This interaction can affect various pathways, such as enzyme activity or receptor binding. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with biological systems make it a versatile and valuable compound for research and industrial use.

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCQYEWRDLKSLZ-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=CC=C4Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OCC4=C(C=CC=C4Cl)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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